2-(3-Methylpyridin-4-yl)propanoic acid;hydrochloride
Description
2-(3-Methylpyridin-4-yl)propanoic acid;hydrochloride is a chemical compound with the molecular formula C9H11NO2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2-(3-methylpyridin-4-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6-5-10-4-3-8(6)7(2)9(11)12;/h3-5,7H,1-2H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJMPUHPGPLTTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C(C)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyridin-4-yl)propanoic acid;hydrochloride typically involves the reaction of 3-methylpyridine with propanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of 2-(3-Methylpyridin-4-yl)propanoic acid;hydrochloride involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through various techniques such as crystallization, filtration, and drying to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpyridin-4-yl)propanoic acid;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a variety of products depending on the substituents introduced .
Scientific Research Applications
2-(3-Methylpyridin-4-yl)propanoic acid;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Methylpyridin-4-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. It may act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Methylpyridin-4-yl)propanoic acid;hydrochloride include other pyridine derivatives such as:
- 2-(3-Methylpyridin-4-yl)ethanoic acid
- 2-(3-Methylpyridin-4-yl)butanoic acid
- 2-(3-Methylpyridin-4-yl)pentanoic acid
Uniqueness
What sets 2-(3-Methylpyridin-4-yl)propanoic acid;hydrochloride apart from these similar compounds is its specific molecular structure, which imparts unique chemical properties and reactivity. This makes it particularly useful in certain research applications where other compounds may not be as effective .
Biological Activity
2-(3-Methylpyridin-4-yl)propanoic acid; hydrochloride is an organic compound with promising biological activities, particularly in pharmacology and medicinal chemistry. This compound, characterized by its unique structural features, has been the subject of various studies aimed at understanding its interactions with biological systems.
Chemical Structure and Properties
The molecular formula of 2-(3-Methylpyridin-4-yl)propanoic acid; hydrochloride is C9H12ClNO2. It features a pyridine ring with a methyl group at the 3-position and a propanoic acid functional group. This specific substitution pattern contributes to its distinct reactivity and biological properties compared to other similar compounds.
Biological Activities
The biological activities of 2-(3-Methylpyridin-4-yl)propanoic acid; hydrochloride can be categorized into several key areas:
1. Enzyme Interactions
Research indicates that this compound can modulate enzyme activity through specific binding interactions. Its ability to form hydrogen bonds and engage in π-π interactions enhances its role as a ligand in enzyme-substrate interaction studies. These properties make it a candidate for drug development, particularly in targeting enzymes involved in disease processes .
2. Antimicrobial Activity
Preliminary studies have shown that derivatives of pyridine compounds exhibit antimicrobial properties. Although specific data on the antimicrobial efficacy of 2-(3-Methylpyridin-4-yl)propanoic acid; hydrochloride is limited, related compounds have demonstrated significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi . For instance, the minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against different bacterial strains .
3. Anti-inflammatory Properties
The compound has also been studied for potential anti-inflammatory effects. While direct evidence for this specific derivative is still emerging, similar pyridine derivatives have shown promise in reducing inflammation markers in various models .
The mechanism by which 2-(3-Methylpyridin-4-yl)propanoic acid; hydrochloride exerts its biological effects likely involves binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to alterations in metabolic pathways relevant to disease states. Further studies are necessary to elucidate the exact molecular targets involved .
Case Studies
Several studies have investigated the biological effects of pyridine derivatives, providing insights into the potential applications of 2-(3-Methylpyridin-4-yl)propanoic acid; hydrochloride:
- Antimicrobial Efficacy : A study examined various pyridine derivatives for their antibacterial properties, noting that those with specific structural features exhibited significant activity against pathogens like Staphylococcus aureus and Escherichia coli .
- Enzyme Modulation : Another research effort focused on the enzyme-inhibitory potential of similar compounds, highlighting their role as effective ligands that could lead to therapeutic advancements in treating enzyme-related diseases .
Comparative Analysis
To better understand the unique properties of 2-(3-Methylpyridin-4-yl)propanoic acid; hydrochloride, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(3-Methylpyridin-4-yl)acetic acid | Acetic acid functional group | Moderate antimicrobial |
| 2-(3-Methylpyridin-4-yl)butanoic acid | Butanoic acid functional group | Enhanced enzyme modulation |
| 2-(3-Methylpyridin-4-yl)propanoic acid | Propanoic acid functional group | Potential drug candidate |
Q & A
Q. What are the recommended methods for synthesizing 2-(3-Methylpyridin-4-yl)propanoic acid hydrochloride, and how can reaction conditions be optimized?
Answer:
- Synthetic Routes: Utilize nucleophilic substitution or coupling reactions between pyridine derivatives and propanoic acid precursors. For example, describes analogous compounds synthesized via amino acid derivatization followed by HCl salt formation.
- Optimization: Adjust reaction parameters such as temperature (e.g., 80–100°C for amide coupling), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 for amine:acid) to enhance yield. Catalysts like EDC/HOBt can improve coupling efficiency .
- Purification: Use recrystallization (ethanol/water mixtures) or reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN) to isolate the hydrochloride salt .
Q. How can researchers confirm the structural integrity and purity of 2-(3-Methylpyridin-4-yl)propanoic acid hydrochloride?
Answer:
Q. What are the primary biological or pharmacological applications of this compound in academic research?
Answer:
- Enzyme Inhibition Studies: The pyridine moiety may interact with enzymes requiring aromatic stacking (e.g., kinases or oxidoreductases). highlights similar compounds as receptor agonists .
- Drug Development: As a carboxylate derivative, it could serve as a prodrug or ligand for metal-binding proteins. notes amino acid derivatives are used in peptide mimetics .
- Cellular Assays: Test solubility (PBS/DMSO) and cytotoxicity (MTT assay) before evaluating activity in cell lines (e.g., HEK293 or cancer models) .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
Answer:
- Docking Studies: Use software like AutoDock Vina to simulate binding to receptors (e.g., PPARγ in ). Focus on hydrogen bonding (carboxylate group) and hydrophobic interactions (methyl-pyridinyl group) .
- MD Simulations: Assess stability of ligand-receptor complexes in aqueous environments (GROMACS/AMBER) over 100-ns trajectories .
- QSAR Analysis: Corrogate substituent effects (e.g., methyl group position) on activity using datasets from analogous compounds .
Q. How should researchers address discrepancies in reported solubility or stability data for this compound?
Answer:
- Controlled Replication: Repeat experiments under standardized conditions (pH 7.4 PBS, 25°C). emphasizes controlled storage (desiccated, −20°C) to prevent hydrolysis .
- Advanced Analytics: Use DSC (differential scanning calorimetry) to detect polymorphic forms or degradation products. Compare with XRD data if crystallinity varies .
- Literature Cross-Validation: Reconcile conflicting data by reviewing synthesis protocols (e.g., HCl salt vs. free acid forms in vs. 13) .
Q. What strategies are recommended for studying the compound’s metabolic stability in vitro?
Answer:
- Hepatocyte Incubation: Use primary hepatocytes (human/rat) in DMEM + 10% FBS. Monitor degradation via LC-MS/MS over 24 hours. Include controls with CYP450 inhibitors (e.g., ketoconazole) .
- Microsomal Assays: Assess phase I metabolism using liver microsomes (0.5 mg/mL protein) and NADPH cofactor. Quantify parent compound depletion .
- Metabolite Identification: Perform HR-MS/MS fragmentation to detect hydroxylated or demethylated metabolites .
Q. How can researchers resolve challenges in scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Chiral Chromatography: Employ preparative SFC (supercritical fluid chromatography) with Chiralpak AD-H columns to separate enantiomers during scale-up .
- Asymmetric Catalysis: Optimize chiral catalysts (e.g., BINAP-metal complexes) during key steps (e.g., propanoic acid coupling) to minimize racemization .
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor enantiomeric excess in real-time .
Q. What are the best practices for evaluating the compound’s potential as a protein-binding probe?
Answer:
- SPR/BLI Assays: Use surface plasmon resonance (SPR) or bio-layer interferometry (BLI) to quantify binding kinetics (KD, kon/koff) with immobilized proteins .
- Fluorescence Titration: Label the compound with FITC or Cy5 and measure fluorescence quenching upon protein interaction (e.g., BSA or albumin) .
- ITC (Isothermal Titration Calorimetry): Determine thermodynamic parameters (ΔH, ΔS) to infer binding mechanisms (e.g., entropy-driven vs. enthalpy-driven) .
Q. Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
